molecular formula C14H12F3N3O2S B2719948 6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1706042-65-0

6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2719948
CAS No.: 1706042-65-0
M. Wt: 343.32
InChI Key: OGXLDMNCBVZVBZ-UHFFFAOYSA-N
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Description

The compound 6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine features a pyrrolo[3,4-d]pyrimidine core substituted at the 6-position with a methanesulfonyl group bearing a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

6-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c15-14(16,17)12-3-1-2-10(4-12)8-23(21,22)20-6-11-5-18-9-19-13(11)7-20/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXLDMNCBVZVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting with the preparation of the dihydropyrrolo[3,4-d]pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The trifluoromethylbenzyl sulfonyl group is then introduced via a sulfonylation reaction, using reagents such as trifluoromethylbenzyl chloride and a suitable sulfonylating agent .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly its ability to modulate specific biological pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Core Scaffold Isomerism

The pyrrolo[3,4-d]pyrimidine core distinguishes the target compound from analogs like N4-(3-trifluoromethylphenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (15) (), which adopts a pyrrolo[2,3-d]pyrimidine scaffold. For example, pyrrolo[2,3-d]pyrimidines are more commonly studied as kinase inhibitors (e.g., ), while pyrrolo[3,4-d]pyrimidines (e.g., BK50193 in ) are explored for diverse applications, including antiviral activity .

Substituent Position and Functional Groups

  • Position 6 Substitution : The target compound’s 6-methanesulfonyl group contrasts with BK50193 (), which has a 4-ethylbenzenesulfonyl group at the same position. The trifluoromethylphenyl moiety in the target compound may enhance lipophilicity and target affinity compared to BK50193’s ethylphenyl group .

Electron-Withdrawing Groups (EWGs)

EWGs such as trifluoromethyl (-CF₃) and sulfonyl (-SO₂-) are critical for bioactivity. highlights that para- or meta-substituted EWGs on aryl rings enhance antiviral activity in flaviviruses. The target compound’s 3-(trifluoromethyl)phenyl group aligns with this trend, though its 6-position sulfonyl linker differs from the 4,7-disubstituted pyrrolo[2,3-d]pyrimidines in antiviral studies .

Biological Activity

The compound 6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a member of the pyrrolopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C14H12F3N3O2S
  • Molecular Weight : 359.33 g/mol
  • IUPAC Name : this compound

This compound features a trifluoromethyl group and a methanesulfonyl moiety that contribute to its potential biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolopyrimidine derivatives. For instance, derivatives similar to the compound have shown significant inhibitory effects on various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrolopyrimidine derivatives have also been investigated. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in activated macrophages. This suggests their potential use in treating inflammatory diseases .

Antimicrobial Activity

Research has indicated that certain pyrrolopyrimidine derivatives exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Studies

  • Breast Cancer Cell Lines : A study evaluated the cytotoxic effects of several pyrrolopyrimidine derivatives on MCF-7 and MDA-MB-231 cells. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
  • Inflammation Models : In animal models of inflammation, administration of pyrrolopyrimidine analogs resulted in reduced swelling and pain responses, supporting their use as anti-inflammatory agents .

Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntitumorMCF-7 Cell ProliferationSignificant inhibition
Anti-inflammatoryCytokine ProductionReduced TNF-α and IL-6 levels
AntimicrobialBacterial Growth InhibitionEffective against E. coli

Structure-Activity Relationship (SAR)

Compound VariantTrifluoromethyl GroupMethanesulfonyl GroupActivity Level
6-{[3-(trifluoromethyl)phenyl]}PresentPresentHigh
6-{[3-(methyl)phenyl]}AbsentPresentModerate
6-{[3-(chlorophenyl)]}AbsentPresentLow

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